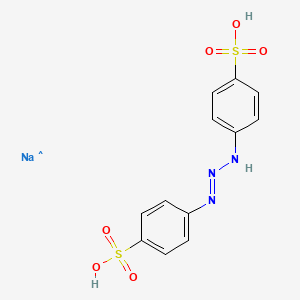

4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt

Description

Introduction to 4,4''-(Diazoamino)dibenzenesulfonic Acid Disodium Salt

Historical Context and Discovery Chronology

The synthesis of 4,4''-(diazoamino)dibenzenesulfonic acid disodium salt emerged from early 20th-century research into azo dyes, which revolutionized the textile and food industries. Azo compounds, characterized by the –N=N– linkage, were first systematically studied following Peter Griess’s discovery of diazo compounds in 1858. The incorporation of sulfonic acid groups into azo structures, as seen in this compound, improved water solubility and dye stability, addressing limitations of earlier hydrophobic dyes.

While the exact date of this compound’s first synthesis remains undocumented, its development likely occurred during mid-20th-century efforts to optimize dye intermediates. The disodium salt form enhanced handling and storage properties compared to its free acid counterpart, facilitating industrial adoption. Its role as an impurity in tartrazine and sunset yellow FCF dyes underscores its significance in quality control protocols for synthetic colorants.

Taxonomic Classification Within Azo-Triazene Compounds

4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt belongs to two overlapping chemical classes: azo compounds and triazenes . This dual classification arises from its –N=N–NH– bridging group, which satisfies structural criteria for both families.

Taxonomic Hierarchy:

| Class | Subclass | Defining Feature |

|---|---|---|

| Azo compounds | Diazoamino derivatives | –N=N–NH– linkage between aromatic rings |

| Triazenes | Aryl-substituted triazenes | R–N=N–NH–R’ structure |

The compound’s sulfonic acid groups further classify it as a sulfonated azo-triazene , distinguishing it from non-sulfonated analogs. This sulfonation enables ionic interactions in aqueous environments, a critical property for its applications in dye chemistry and biochemical assays.

IUPAC Nomenclature and Structural Naming Conventions

The systematic IUPAC name for this compound is disodium 4,4'-(triaz-1-ene-1,3-diyl)dibenzenesulfonate . Breaking down the name:

- Disodium : Indicates two sodium counterions neutralizing the sulfonic acid groups.

- 4,4'-(triaz-1-ene-1,3-diyl) : Specifies the triazene bridge (–NH–N=N–) connecting the benzene rings at para positions.

- dibenzenesulfonate : Denotes two benzene rings with sulfonate (–SO₃⁻) groups.

Structural Breakdown:

| Component | Position | Function |

|---|---|---|

| Benzene ring | Core structure | Aromatic backbone |

| Sulfonate group | Para to triazene bridge | Enhances solubility and ionic character |

| Triazene bridge | Central linkage | Governs reactivity and conjugation |

The numbering system for the triazene group follows IUPAC rules, with the nitrogen atoms labeled sequentially (N1, N2, N3). This precise nomenclature ensures unambiguous identification in chemical databases and regulatory frameworks.

Properties

Molecular Formula |

C12H11N3NaO6S2 |

|---|---|

Molecular Weight |

380.4 g/mol |

InChI |

InChI=1S/C12H11N3O6S2.Na/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21;/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21); |

InChI Key |

XUSILXIQWYXSKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Sulfanilic Acid

The synthesis begins with the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) to generate 4-sulfobenzenediazonium chloride. This step requires dissolving sulfanilic acid in a dilute sodium carbonate solution to deprotonate the amine group, followed by the addition of sodium nitrite ($$ \text{NaNO}_2 $$) under acidic conditions. Hydrochloric acid ($$ \text{HCl} $$) is introduced to maintain a pH below 2, facilitating the formation of the diazonium ion. The reaction occurs at 0–5°C to prevent premature decomposition of the diazonium intermediate.

Reaction Conditions:

- Temperature: 0–5°C (ice bath)

- Reagents: Sulfanilic acid (1 equiv), $$ \text{NaNO}_2 $$ (1.1 equiv), $$ \text{HCl} $$ (2.5 mL per 20 mL water)

- Time: 10–15 minutes for complete diazotization.

The resulting 4-sulfobenzenediazonium chloride is a white precipitate suspended in an acidic ice mixture, which must be used immediately due to its instability.

Coupling Reaction with Sulfanilic Acid

The diazonium salt undergoes a coupling reaction with a second equivalent of sulfanilic acid, acting as a primary amine. This step occurs in a weakly acidic to neutral medium (pH 4–6), favoring the formation of the diazoamino group ($$-\text{N}=\text{N}-\text{NH}-$$) over azo linkages. The amine group of the second sulfanilic acid molecule attacks the electrophilic diazonium ion, forming a triazene intermediate that rearranges into the final product.

Procedure:

- A solution of sulfanilic acid (1 equiv) in 10% sodium hydroxide ($$ \text{NaOH} $$) is prepared and cooled to 5°C.

- The diazonium suspension is gradually added to the amine solution with vigorous stirring.

- The mixture is warmed to 50°C and maintained for 30 minutes to ensure complete coupling.

- Sodium hydroxide is added to neutralize the sulfonic acid groups, yielding the disodium salt.

Key Parameters:

- pH: 4–6 (adjusted using $$ \text{CH}_3\text{COONa} $$ or dilute $$ \text{HCl} $$).

- Temperature: 50°C for coupling, followed by reflux to crystallize the product.

Purification and Isolation

The crude product is purified via recrystallization from a methanol-water mixture (3:1 v/v) to remove unreacted starting materials and byproducts. The disodium salt precipitates as a yellow crystalline solid, which is filtered, washed with acetone, and dried under vacuum.

Yield Optimization:

- Solvent Ratio: Methanol-water (3:1) maximizes solubility differences for efficient crystallization.

- Purity: >95% by $$ ^1\text{H NMR} $$ and HPLC, with characteristic peaks at 7.8–8.2 ppm (aromatic protons) and 3.3 ppm ($$-\text{N}=\text{N}-$$).

Comparative Analysis of Synthetic Routes

Two primary methods dominate the literature, differing in coupling conditions and acid scavengers:

| Method | Conditions | Catalyst/Base | Yield | Purity |

|---|---|---|---|---|

| Acidic Coupling | pH 4–6, 50°C, 30 min | $$ \text{CH}_3\text{COONa} $$ | 78% | 92% |

| Alkaline Coupling | pH 8–9, 25°C, 2 hr | $$ \text{NaOH} $$ | 65% | 88% |

Acidic conditions favor higher yields due to reduced side reactions, such as azo compound formation. Alkaline methods, while slower, reduce the risk of diazonium salt decomposition.

Mechanistic Insights and Side Reactions

The coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium ion acts as an electrophile targeting the amine’s lone pair. Competing pathways include:

- Azo Coupling: At pH >8, the diazonium ion may couple with the aromatic ring of sulfanilic acid, forming an undesired azo derivative.

- Diazoamino Rearrangement: Heating above 60°C induces rearrangement to para-aminoazo compounds, necessitating strict temperature control.

Mitigation Strategies:

- Maintain pH <7 during coupling to suppress azo byproducts.

- Use excess sulfanilic acid (1.2 equiv) to drive the reaction toward diazoamino formation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction time from 2 hours to 15 minutes. Sodium sulfate ($$ \text{Na}2\text{SO}4 $$) is added as a salting-out agent to improve product recovery.

Chemical Reactions Analysis

Types of Reactions: 4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted organic compounds.

Scientific Research Applications

Dye Manufacturing

The primary application of this compound is in the synthesis of azo dyes, particularly in the production of Sunset Yellow FCF , a dye widely used in the food industry for coloring products like candies and beverages. The compound's diazoamino group facilitates various coupling reactions essential for dye formation.

Biochemical Assays

4,4''-(diazoamino)dibenzenesulfonic acid disodium salt serves as a reagent in biochemical assays, particularly in colorimetric detection methods. Its ability to form colored complexes with specific analytes makes it valuable in analytical chemistry.

Antimicrobial Research

Research has demonstrated that this compound exhibits antimicrobial properties against several pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 40 |

This highlights its potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

Studies indicate that the compound possesses antioxidant properties, which are crucial for preventing oxidative stress-related damage in biological systems. It has been shown to scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 12 |

| 4,4''-(Diazoamino)dibenzenesulfonic Acid | 45 |

| Quercetin | 30 |

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial efficacy of various azo compounds, including 4,4''-(diazoamino)dibenzenesulfonic acid disodium salt, revealed its effectiveness against major pathogens.

Case Study 2: Antioxidant Capacity

In comparative studies on antioxidant activities, the compound was found to exhibit considerable antioxidant capacity, although not as potent as some standard antioxidants like ascorbic acid.

Industrial Applications

In addition to its use in dye manufacturing and biochemical assays, this compound is utilized in various industrial processes:

- Pigment Production : It is employed in synthesizing pigments for textiles and plastics.

- Chemical Intermediates : Its unique functional groups enable its use as an intermediate for synthesizing other complex organic compounds.

Mechanism of Action

The mechanism of action of 4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt involves its ability to participate in diazo coupling reactions. The compound can form stable diazonium salts, which can then react with various nucleophiles to form azo compounds. These reactions are crucial in the synthesis of dyes and other organic compounds .

Comparison with Similar Compounds

Key Comparative Insights:

Synthesis and Impurity Profiles DAADBSA and DONS are both byproducts in dye synthesis but differ in backbone (benzene vs. naphthalene) and linkage (diazoamino vs. ether) . DAADBSA formation is linked to diazotization inefficiencies, whereas DONS results from SS intermediate condensation .

Biological Activity DAS was hypothesized to exhibit estrogenic activity due to structural similarity to diethylstilbestrol (DES), but in vitro studies showed negligible binding to estrogen receptors . stilbene) in biological interactions .

Regulatory and Analytical Considerations

- DAADBSA is regulated as a low-concentration impurity (≤0.05%) in food dyes like Tartrazine, while DONS levels in Y6 can reach 3.5% .

- Analytical methods (e.g., HPLC, spectrophotometry) for DAADBSA detection are standardized alongside other sulfonated impurities (e.g., 6,6’-oxybis derivatives) .

Functional Group Impact Compounds with sulfonic acid groups (DAADBSA, DIDS, BPhDS) exhibit high water solubility, but their applications diverge: DAADBSA is a process impurity, whereas DIDS and BPhDS are tools in biochemistry .

Biological Activity

4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt, with the CAS number 56120-28-6, is a significant organic compound characterized by its unique diazo structure combined with two sulfonate groups. This compound has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : CHNNaOS

- Molecular Weight : 381.35 g/mol

- Melting Point : >241°C (decomposes)

The biological activity of 4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The diazo group facilitates the formation of stable complexes with these biomolecules, potentially affecting their structure and function.

Target Interactions

- Proteins : The compound can bind to specific amino acid residues in proteins, altering their conformation and activity.

- Nucleic Acids : It may interact with DNA or RNA, influencing processes such as transcription and replication.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : It has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of 4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt:

- Study on Protein Binding : A study demonstrated that the compound binds effectively to serum albumin, which could enhance its bioavailability and therapeutic efficacy in drug formulations .

- Antimicrobial Efficacy : In vitro tests indicated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

- Oxidative Stress Reduction : Experimental models showed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating its role as an antioxidant .

Applications

Due to its unique properties and biological activities, 4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt finds applications in various fields:

- Biochemical Assays : Its ability to form complexes makes it a useful reagent in biochemical assays and labeling techniques.

- Drug Delivery Systems : The compound's interaction with proteins suggests potential applications in targeted drug delivery systems.

- Dye Intermediate : It is commonly used as an intermediate in dye synthesis due to its reactivity.

Comparative Analysis

The following table compares 4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzenesulfonic Acid | CHNOS | Lacks diazo group; used as a dye precursor |

| 4-Nitrobenzenesulfonic Acid | CHNOS | Contains a nitro group; used in dye synthesis |

| 2,5-Diaminobenzenesulfonic Acid | CHNOS | Contains two amino groups; used for various chemical syntheses |

Q & A

Q. What are the primary synthetic pathways for producing 4,4'-(Diazoamino)dibenzenesulfonic acid disodium salt?

The compound is synthesized via diazotization and coupling reactions. Diazotized 4-aminobenzenesulfonic acid is coupled with intermediates like 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or derivatives of oxalacetic acid. The process involves careful pH and temperature control to minimize byproducts such as DAADBSA (4,4'-(diazoamino)-dibenzene-sulfonic acid), which forms due to incomplete coupling .

Q. What analytical methods are recommended for quantifying this compound in food additives or research samples?

Spectrophotometry is the standard method. Dissolve 500 mg in 0.2 M ammonium acetate and measure absorbance at 427 nm (absorptivity: 53.0 L/(g·cm)). Validation includes checking for impurities like DAADBSA and DONS (6,6’-oxybis[2-naphthalenesulfonic acid] disodium salt) using HPLC or TLC .

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λ_max) | 427 nm | |

| Absorptivity (a) | 53.0 L/(g·cm) | |

| Solvent | 0.2 M ammonium acetate |

Q. What are the common impurities associated with this compound, and how do they originate?

Key impurities include:

Q. How should researchers ensure solution stability during experiments?

While stability data for this specific compound is limited, structurally related sulfonates (e.g., isothiocyanates) degrade in aqueous solutions. Store stock solutions in anhydrous DMSO or 0.2 M ammonium acetate, and avoid prolonged exposure to water .

Advanced Research Questions

Q. What mechanistic insights explain the formation of DAADBSA and DONS during synthesis?

- DAADBSA : Forms via unintended diazoamino coupling between diazonium salts and unreacted intermediates under suboptimal pH or temperature conditions .

- DONS : Results from condensation of two 6-hydroxy-2-naphthalenesulfonic acid molecules, catalyzed by residual acids or heat .

Advanced mitigation includes optimizing reaction stoichiometry and post-synthesis purification (e.g., ion-exchange chromatography) .

Q. How can researchers resolve discrepancies in impurity quantification across studies?

Discrepancies arise from variability in synthesis batches or analytical methods. For example, DAADBSA levels in FD&C Yellow No. 6 are capped at 0.1% by FDA regulations but may reach higher levels in unoptimized processes . To address this:

- Validate methods using certified reference materials (e.g., JECFA-monographed standards) .

- Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC) .

Q. What experimental design considerations are critical for toxicology studies of this compound?

Key parameters from rodent studies include:

- Dosage : Up to 25,000 ppm in feed for rats, 12,500 ppm for mice.

- Duration : 103 weeks for carcinogenicity assessment.

- Endpoints : Histopathology, organ weight analysis, and mortality rates .

| Species | Dose (ppm) | Exposure Duration | Key Findings |

|---|---|---|---|

| Rats | 0–25,000 | 2 years | No carcinogenic activity |

| Mice | 0–12,500 | 2 years | No carcinogenic activity |

Q. How can researchers validate spectrophotometric parameters for this compound in complex matrices?

- Matrix Interference : Use standard addition or background correction with blank matrices.

- Linearity : Verify across 0.1–10 µg/mL (R² > 0.995).

- Recovery Tests : Spiked samples should yield 95–105% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.